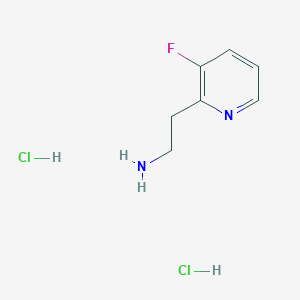

2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-6-2-1-5-10-7(6)3-4-9;;/h1-2,5H,3-4,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGAGVXIMBJXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis

The synthesis of 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride typically involves introducing a fluorine atom into the pyridine ring. One common method is a nucleophilic substitution reaction where a halogenated pyridine reacts with a fluorinating agent. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine.

The general synthesis of 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride involves multiple steps:

- Starting with 3-bromo-5-fluoropyridine

- The pyridine derivative undergoes nitration to introduce a nitro group.

- The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

- The resulting amine is then reacted with an appropriate ethanone derivative to form the ethan-1-amine structure.

- Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Reaction Types

2-(3-Fluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

- Oxidation The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction Reduction reactions can convert nitro groups to amines. Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

- Substitution The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(3-Fluoropyridin-2-yl)ethan-1-amine can yield N-oxides, while reduction can produce primary amines.

Industrial Production

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products. Industrial production methods for 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride may involve similar synthetic routes but are optimized for large-scale production using continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Applications in Medicinal Chemistry

2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is a fluorinated pyridine derivative with applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive compounds. Its fluorinated structure and amine functionality allow it to serve as a precursor or intermediate in the development of pharmaceuticals. This compound is of interest due to its structural properties, which enable interactions with biological targets, making it valuable for drug discovery.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction will produce the corresponding amine.

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride with structurally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Key Comparisons of Pyridine/Ethanamine Dihydrochloride Derivatives

Key Observations

Substituent Position and Electronic Effects Fluorine at the pyridine 3-position (target compound) vs. 5-position () alters electron distribution and steric interactions. The 3-fluoro group may enhance π-stacking in receptor binding compared to 5-fluoro or chloro analogs .

Synthetic Efficiency

- Yields vary significantly: 2-(pyridin-3-yl)ethan-1-amine dihydrochloride was synthesized in 38.4% yield , while morpholine-containing analogs (e.g., ) show lower yields (8.61%) due to steric or reactivity challenges.

Pharmacological Relevance Pyridine/ethanamine dihydrochlorides are common in drug discovery. Enantiomers like (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride are prioritized for chiral drug development due to stereoselective activity .

Physicochemical Properties Ether-linked derivatives (e.g., ) exhibit higher polarity, reducing blood-brain barrier penetration compared to non-ether analogs.

Research Findings and Implications

- Structural Flexibility : The ethanamine side chain allows for diverse functionalization (e.g., cyclopropane rings in ), enabling fine-tuning of pharmacokinetics .

- Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for in vivo studies. For example, and utilized dihydrochloride salts to stabilize intermediates during FFAR modulator synthesis.

- Unmet Needs: Direct data on the target compound’s biological activity are absent in the evidence, highlighting a research gap.

Biological Activity

2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is a fluorinated derivative of pyridine, which has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with different biomolecules, making it a valuable subject for studies aimed at discovering new therapeutic agents.

The molecular formula of 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is C₇H₁₀Cl₂FN₂, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments. Its structure includes a pyridine ring substituted with a fluorine atom at the 3-position, which can influence its reactivity and biological interactions.

The biological activity of 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse effects ranging from antimicrobial activity to potential therapeutic applications in treating neurological disorders.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride. For instance, related pyridine derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from low micromolar concentrations, indicating their effectiveness.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 2-(3-Fluoropyridin-2-yl)ethan-1-amine | Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 | |

| Similar Pyridine Derivative | Bacillus subtilis | 5.64 - 77.38 |

This table summarizes the MIC values for selected compounds, illustrating the potential efficacy of pyridine derivatives in combating bacterial infections .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. This aspect is critical for exploring its use in treating neurodegenerative diseases or mood disorders.

Study on Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives, including those structurally related to 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride. The researchers found that certain modifications on the pyridine ring significantly enhanced antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that the fluorine substitution played a crucial role in increasing the lipophilicity and thus the membrane permeability of these compounds .

Neurotransmitter Interaction Study

Another investigation focused on the binding affinity of similar compounds to serotonin receptors. It was observed that modifications in the amine group could enhance selectivity towards specific receptor subtypes, suggesting potential applications in designing drugs for psychiatric conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride with high purity?

The synthesis typically involves condensation of halogenated pyridine precursors (e.g., 3-fluoro-2-chloropyridine) with cyanoacetate derivatives, followed by reduction (e.g., catalytic hydrogenation or borane-based methods) to yield the primary amine. Subsequent dihydrochloride salt formation is achieved via HCl gas or aqueous HCl treatment. For example, analogous pathways for related fluoropyridinyl ethanamines involve decarboxylation and deprotection steps to optimize yield (>80%) and purity (>95%) . Key considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to avoid over-reduction.

Q. How can researchers characterize the structural integrity of this compound?

Recommended analytical techniques:

- NMR spectroscopy : Confirm fluoropyridine ring substitution patterns (¹⁹F NMR for fluorine environment analysis) and amine proton integration .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for free base: m/z calc. 169.08; dihydrochloride: m/z calc. 241.02).

- X-ray crystallography : Resolve crystal packing and salt formation (if single crystals are obtainable) .

Q. What stability profiles should be considered during storage and handling?

- Thermal stability : Decomposition occurs above 200°C (DSC/TGA data).

- Hygroscopicity : The dihydrochloride form is hygroscopic; store under inert gas (argon) at −20°C in desiccators.

- Light sensitivity : Protect from UV exposure to prevent fluoropyridine ring degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

Case study: Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) may arise from:

- Assay conditions : Buffer pH affecting ionization of the amine group.

- Metabolic interference : Liver microsomal enzymes degrading the compound in vitro but not in cell-based assays.

Methodological approach : - Perform parallel assays with controlled pH (6.5–7.4) and include cytochrome P450 inhibitors (e.g., ketoconazole) to isolate intrinsic activity .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for neuropharmacology studies?

- Structural modifications : Introduce lipophilic substituents (e.g., methyl groups) on the ethanamine chain while monitoring ClogP values (target: 1–3).

- Pro-drug approaches : Temporarily mask the amine as a tert-butyl carbamate, cleaved in vivo by esterases .

- In silico modeling : Use molecular dynamics simulations to predict BBB permeability based on polar surface area (<90 Ų) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

SAR insights :

- Fluorine position : 3-Fluoropyridinyl derivatives show higher selectivity for α₂-adrenergic receptors than 4- or 5-fluoro analogs.

- Amine substitution : Bulky groups on the ethanamine chain reduce off-target binding to histamine receptors.

Experimental workflow :

Synthesize analogs with systematic fluorine positional isomerism.

Screen against receptor panels using radioligand displacement assays.

Validate selectivity via functional assays (e.g., cAMP inhibition for GPCRs) .

Q. What are the best practices for analyzing metabolic pathways in preclinical models?

- In vitro metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS. Key Phase I metabolites often include N-dealkylation or pyridine ring hydroxylation.

- In vivo tracking : Administer ¹⁴C-labeled compound to rodents and quantify urinary/fecal excretion.

- Critical data : Metabolite IC₅₀ values for toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.